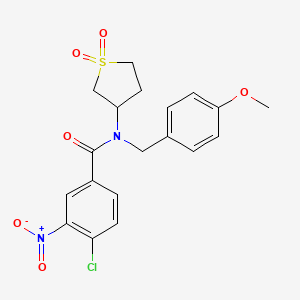

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide

Description

This compound is a nitrobenzamide derivative featuring a 4-methoxybenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent. The sulfone group in the tetrahydrothiophene ring enhances polarity and solubility, while the 4-methoxybenzyl moiety may influence lipophilicity and receptor-binding interactions . Its synthesis likely involves reacting 4-chloro-3-nitrobenzoyl chloride with the appropriate amine precursors under Schotten-Baumann conditions, a method widely used for amide bond formation .

Propriétés

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O6S/c1-28-16-5-2-13(3-6-16)11-21(15-8-9-29(26,27)12-15)19(23)14-4-7-17(20)18(10-14)22(24)25/h2-7,10,15H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVZXIXKJOHUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide typically involves multiple steps:

Formation of the Nitrobenzamide Core: The starting material, 3-nitrobenzoic acid, is converted to 3-nitrobenzoyl chloride using thionyl chloride. This intermediate is then reacted with 4-methoxybenzylamine to form 3-nitro-N-(4-methoxybenzyl)benzamide.

Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Attachment of the Dioxidotetrahydrothiophenyl Group: The final step involves the reaction of the intermediate with a suitable thiophene derivative under oxidative conditions to introduce the dioxidotetrahydrothiophenyl group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the thiophene moiety can lead to sulfone derivatives.

Reduction: Reduction of the nitro group yields the corresponding amine.

Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Catalysis: Compounds with thiophene moieties are often studied for their catalytic properties.

Materials Science: Such compounds can be used in the development of organic semiconductors and conductive polymers.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Antimicrobial Activity: Nitrobenzamide derivatives are often explored for their potential antimicrobial properties.

Medicine

Drug Development: The compound can be a lead molecule for the development of new pharmaceuticals, particularly in the treatment of infections or inflammatory conditions.

Industry

Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Material Manufacturing: The compound may be used in the production of specialized materials with unique properties.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide depends on its application:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural Variations

Key structural analogs differ in substituents on the benzyl group (R1) and the tetrahydrothiophene-derived moiety (R2). Below is a comparative analysis:

Activité Biologique

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on available research data.

Chemical Structure and Properties

The compound has a molecular formula of and a molar mass of approximately 426.85 g/mol. Its structure includes a chloro substituent, a tetrahydrothiophene moiety, and a methoxybenzyl group, which may contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3O5S |

| Molar Mass | 426.85 g/mol |

| Density | 1.52 g/cm³ (predicted) |

| Boiling Point | 687.7 °C (predicted) |

| pKa | -2.94 (predicted) |

Biological Activity

Research indicates that compounds with similar structures can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group and the tetrahydrothiophene ring is particularly significant in determining the biological interactions of this compound.

The biological activity of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide may involve:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : The compound could interact with various receptors, potentially altering their activity.

- Cell Signaling Pathways : It might influence cell signaling pathways involved in proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

- Antimicrobial Activity : A study indicated that compounds containing tetrahydrothiophene rings demonstrated significant antimicrobial properties against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes.

- Anticancer Properties : Research has shown that nitro-substituted benzamides can inhibit cancer cell growth through apoptosis induction. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Synthesis

The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide typically involves:

- Starting Materials : Appropriate precursors such as 4-chlorobenzoyl chloride and methoxybenzyl amine.

- Reaction Conditions : The reaction is usually carried out in organic solvents under controlled temperatures to ensure optimal yield.

Potential Applications

Given its unique structure and biological activity, this compound may have several applications:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer drugs.

- Research Tool : For studying enzyme kinetics or receptor interactions in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.